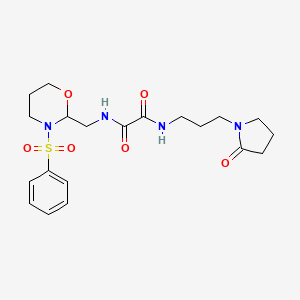
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), a propyl group (3-propyl), an oxazinane group (1,3-oxazinan-2-yl), a phenylsulfonyl group (phenylsulfonyl), and an oxalamide group (oxalamide). These groups could potentially give the compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 3D structure would be influenced by factors such as the size and shape of the rings, the presence of any chiral centers, and the electronic properties of the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties. It might also exhibit certain reactivity patterns based on the functional groups present .Applications De Recherche Scientifique
Antimalarial and Antiviral Potential
A theoretical investigation highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives, which share structural motifs with the compound , in providing derivatives with potential antimalarial activity. This research suggests that compounds with sulfonamide groups may have significant in vitro antimalarial activity, underlining their potential in designing drugs against diseases like malaria and potentially against novel viruses like COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Chemical Synthesis and Molecular Rearrangement
Another study demonstrates the synthetic versatility of sulfonamides derived from serine and threonine, which undergo an unexpected rearrangement to yield pyrrolidin-3-ones. This finding not only expands the chemical repertoire for synthesizing novel compounds but also provides a mechanistic insight into sulfonamide reactivity, potentially applicable to derivatives of the compound of interest for generating new molecules with unique properties (Králová et al., 2019).
Novel Synthetic Pathways and Characterizations
Further research into sulfonamide synthesis unveils effective routes to functionalized derivatives, presenting a wide array of potential biological activities and applications in drug design. These synthesis methods could be pertinent for derivatives of the subject compound, enabling the exploration of its full potential in various scientific applications (Alizadeh et al., 2008).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, researchers might investigate its efficacy and safety in clinical trials. If it’s a chemical reagent, researchers might explore new reactions or processes that it can facilitate .
Propriétés
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c25-17-9-4-11-23(17)12-5-10-21-19(26)20(27)22-15-18-24(13-6-14-30-18)31(28,29)16-7-2-1-3-8-16/h1-3,7-8,18H,4-6,9-15H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJDZSYRGMJSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2429530.png)
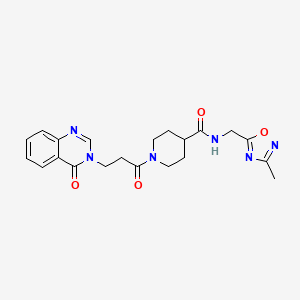
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)
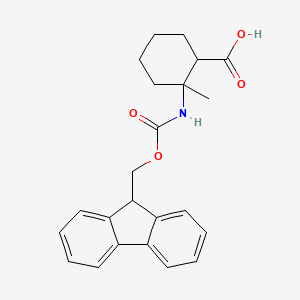
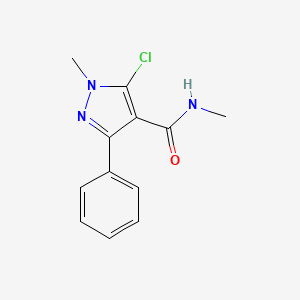
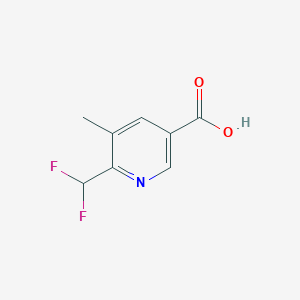
![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)
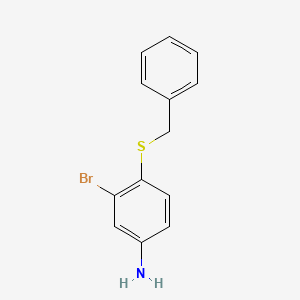
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)
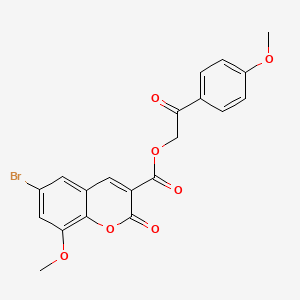
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)
![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)